

A Comprehensive Review of Synthetic Pathways for Quinoline-3-Carboxylates

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Compound of Interest

Compound Name: *Ethyl 4-Chloroquinoline-3-carboxylate*

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The quinoline core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous therapeutic agents with a wide spectrum of biological activities, including anticancer, antibacterial, and anti-inflammatory properties. Among its derivatives, quinoline-3-carboxylates and their congeners have garnered significant attention due to their potent pharmacological effects. This technical guide provides a detailed overview of the primary synthetic routes to quinoline-3-carboxylates, complete with experimental protocols, comparative data, and visualizations of relevant biological pathways.

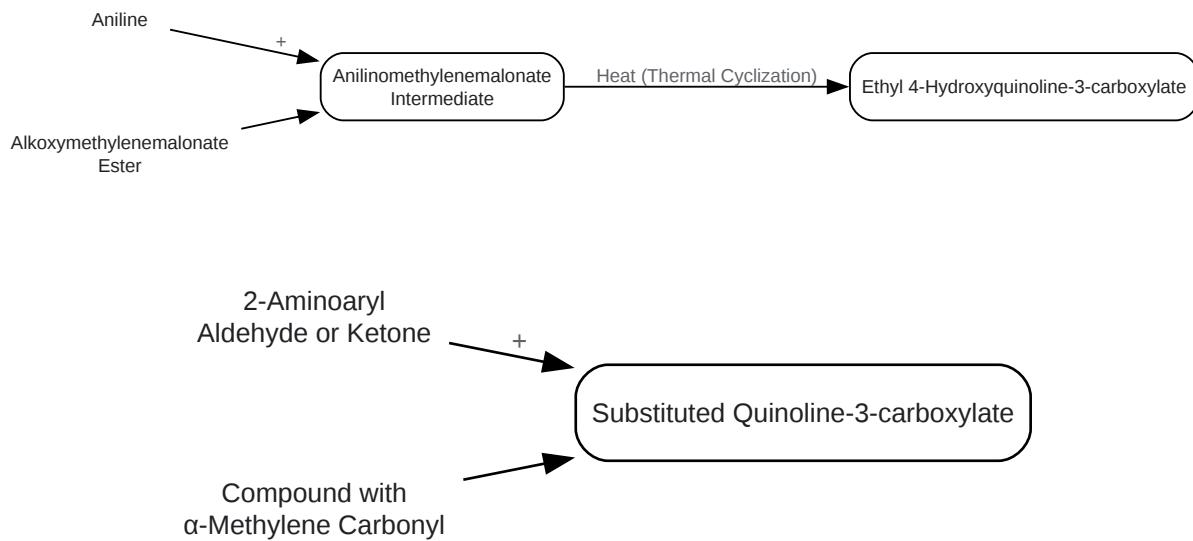
Core Synthetic Methodologies

Several classical named reactions provide the foundation for the synthesis of the quinoline ring system. While some of these methods directly yield quinoline-3-carboxylates, others can be adapted to produce these valuable compounds. The most prominent among these are the Gould-Jacobs reaction, the Friedländer annulation, the Conrad-Limpach-Knorr synthesis, and the Doebner-von Miller reaction.

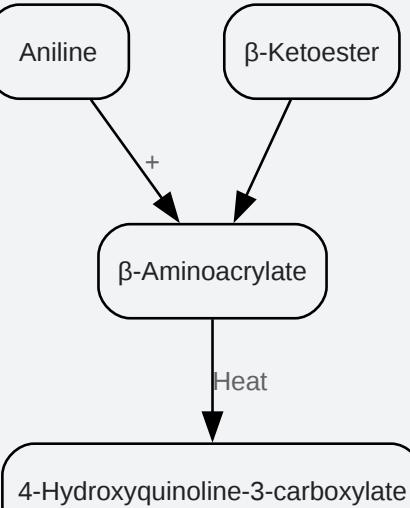
Gould-Jacobs Reaction

The Gould-Jacobs reaction is a versatile and widely used method for the synthesis of 4-hydroxyquinoline-3-carboxylates. The reaction proceeds via the condensation of an aniline with an alkoxymethylene malonate ester, followed by a thermal cyclization.[\[1\]](#)[\[2\]](#)

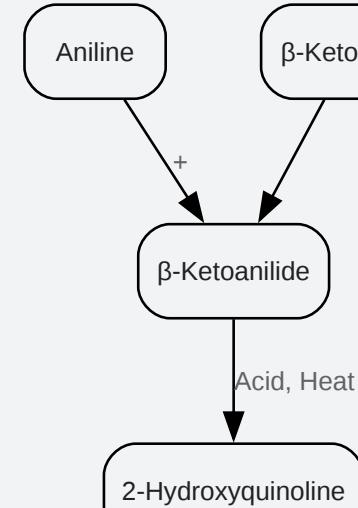
Reaction Scheme:

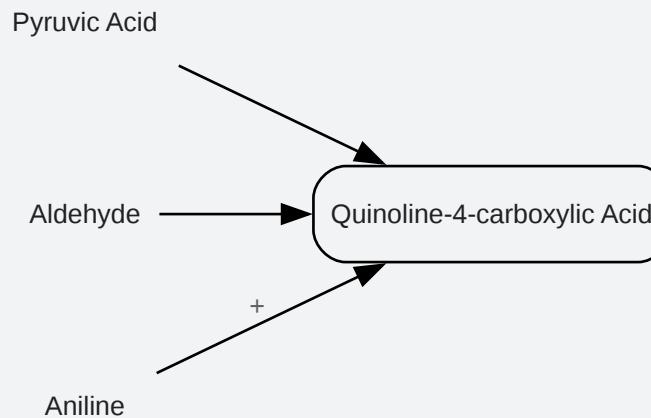
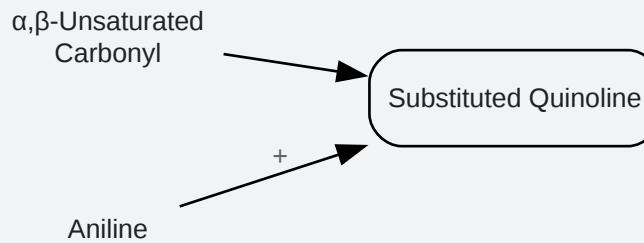


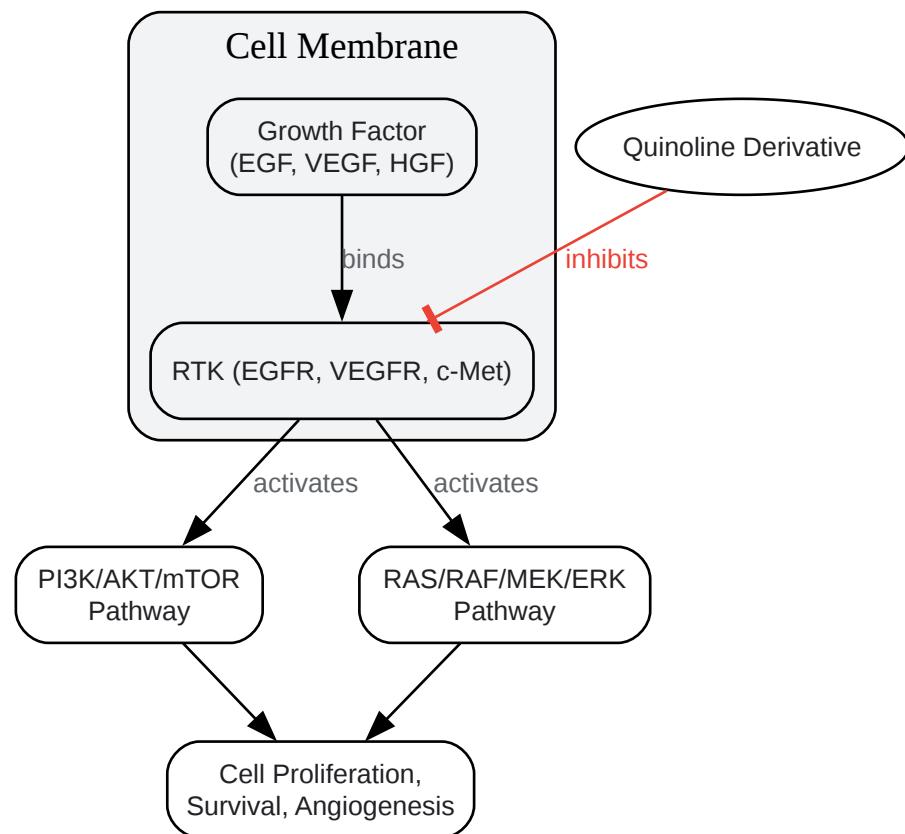
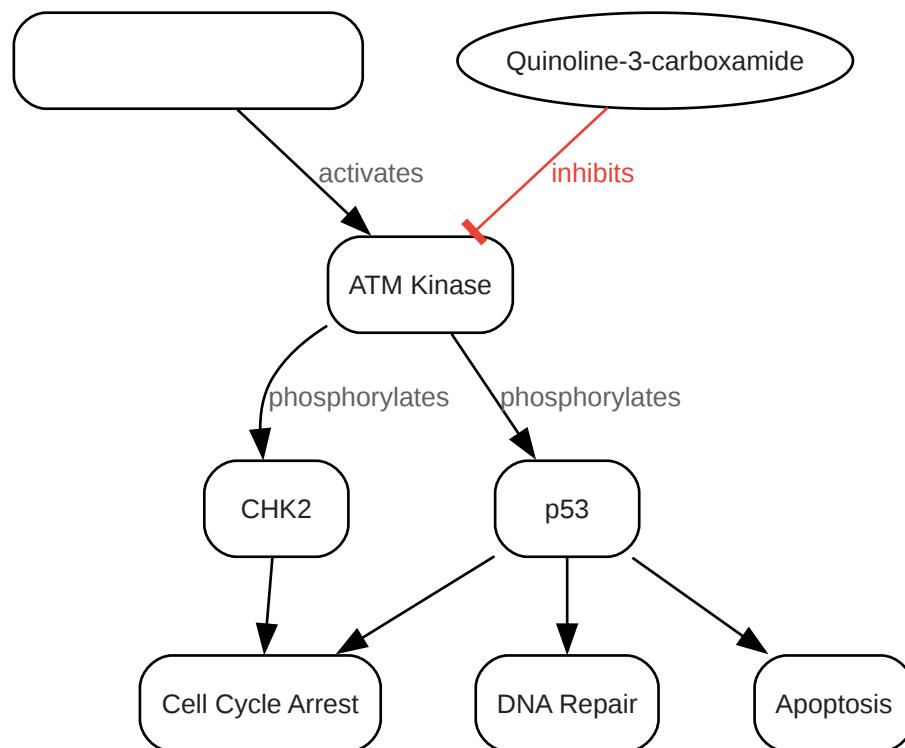
Conrad-Limpach Pathway (Lower Temp.)



Knorr Pathway (Higher Temp.)



Doebner Variation**Doebner-von Miller**



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References

- 1. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]
- 2. Conrad–Limpach synthesis - Wikipedia [en.wikipedia.org]
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